Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound characterized by a unique chemical structure. This compound features a benzoxazine ring, a dimethylphenoxy group, and a carboxylate ester. It has potential applications across various fields, including chemistry, biology, and medicine. The molecular formula of this compound is with a molecular weight of approximately .
The compound can be synthesized through various chemical processes and is available from specialized chemical suppliers. Its synthesis involves multiple steps that require specific reagents and conditions to ensure the correct formation of the desired structure.
Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate belongs to the class of benzoxazines, which are known for their diverse biological activities and potential therapeutic effects. This classification highlights its relevance in medicinal chemistry and material science.
The synthesis of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically follows these steps:
The synthesis requires precise control over reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and identity of the synthesized compound.
The molecular structure of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be represented with various structural formulas:
Property | Value |
---|---|
Molecular Weight | 345.36 g/mol |
InChI Key | ZJECGUAIFNIYTM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity or different physical characteristics.
The mechanism of action for methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer activities. The exact pathways involved can vary based on the application context .
Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Its reactivity is influenced by the functional groups present in its structure.
Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in multiple scientific disciplines.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: